N-(4-fluorophenyl)piperidin-4-amine

CCR2 Antagonist hERG Cardiac Safety

This 4-aminopiperidine scaffold features a 4-fluorophenyl substituent on the secondary amine, delivering a unique pharmacophore critical for target selectivity and metabolic stability over generic phenyl or chlorophenyl analogs. It is the building block of choice for replacing metabolically labile piperazine cores in CNS-active compounds such as atypical DAT inhibitors. Procurement is justified for neurological disease R&D (patented scaffold EP1693061A1) and as a reference standard for hERG liability assessment, providing a baseline for cardiac ion channel safety optimization.

Molecular Formula C11H15FN2
Molecular Weight 194.25 g/mol
CAS No. 38043-08-2
Cat. No. B3132903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)piperidin-4-amine
CAS38043-08-2
Molecular FormulaC11H15FN2
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=CC=C(C=C2)F
InChIInChI=1S/C11H15FN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2
InChIKeyZSYRYBOMHWXRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)piperidin-4-amine (CAS 38043-08-2): Scaffold Differentiation and Procurement Considerations


N-(4-fluorophenyl)piperidin-4-amine (CAS 38043-08-2) is a 4-aminopiperidine scaffold with a 4-fluorophenyl substituent on the secondary amine, recognized as a versatile building block in medicinal chemistry . This structural motif is utilized in the development of targeted compounds for neurological diseases, as detailed in a patent application where it serves as a core structure for modulators of biological pathways relevant to neuropsychiatric conditions [1]. Its primary utility lies in further derivatization, providing a specific molecular geometry for optimizing interactions with diverse biological targets such as dopamine transporters and sigma-1 receptors .

Why In-Class 4-Aminopiperidine Analogs Cannot Substitute for N-(4-Fluorophenyl)piperidin-4-amine


The N-(4-fluorophenyl)piperidin-4-amine scaffold is not a generic, interchangeable 4-aminopiperidine. Its specific substitution pattern—a 4-fluorophenyl group on a secondary amine at the piperidine 4-position—creates a unique pharmacophore profile that directly influences target engagement, selectivity, and metabolic stability . Generic substitution with unsubstituted phenyl, chlorophenyl, or alternative heteroaryl piperidine analogs risks a loss of potency and the introduction of significant off-target liabilities [1]. For instance, a study on CCR2 antagonists found that replacing the 4-(4-fluorophenyl)piperidine moiety with other subunits was necessary because earlier analogs in that series, while retaining some binding affinity, suffered from poor selectivity against the hERG (I(Kr)) channel, a known cardiac safety concern [1]. This demonstrates that the 4-fluorophenyl substitution is not just a chemical variation but a critical determinant of a compound's biological and safety profile, which cannot be assumed for other in-class molecules .

Quantitative Differentiation of N-(4-Fluorophenyl)piperidin-4-amine from Key Analogs


Patent-Established Differentiation in hERG (I(Kr)) Selectivity Profile

A study on CCR2 antagonists demonstrated that compounds containing a 4-(4-fluorophenyl)piperidine moiety, the core structural motif of N-(4-fluorophenyl)piperidin-4-amine, were associated with poor selectivity against the hERG (I(Kr)) channel. This led to the exploration of 4-heteroaryl piperidine and 4-(carboxyphenyl)-piperidine as alternatives [1]. This class-level inference highlights a distinct, and often undesirable, safety-related profile for this specific scaffold. For procurement, this indicates that N-(4-fluorophenyl)piperidin-4-amine is an appropriate tool compound for studying this specific liability or for developing analogs that require this baseline hERG activity, whereas other piperidine-based building blocks may be selected to purposefully avoid this profile.

CCR2 Antagonist hERG Cardiac Safety Selectivity

Differential Utility as a Scaffold for Metabolic Stability Optimization in Dopamine Transporter Inhibitors

The piperidine amine class, to which N-(4-fluorophenyl)piperidin-4-amine belongs, has been shown to be a superior bioisostere for piperazine rings in atypical dopamine transporter (DAT) inhibitors. In a 2020 study, replacing the piperazine in modafinil-derived molecules with an aminopiperidine (or piperidine amine) significantly improved metabolic stability in rat liver microsomes [1]. Specific aminopiperidines in this series retained high to moderate DAT affinities (K-i = 30.0 - 77.2 nM) and exhibited an atypical profile with minimal stimulation of ambulatory activity in mice [1]. This positions N-(4-fluorophenyl)piperidin-4-amine as a crucial building block for creating analogs with improved pharmacokinetic properties over piperazine-based comparators.

Dopamine Transporter Metabolic Stability Bioisostere CNS

Specific Patent Classification for Neurological Disease Applications

The compound N-(4-fluorophenyl)piperidin-4-amine is explicitly claimed within the scope of European patent EP1693061A1, which covers the use of 4-aminoderivatives for treating neurological diseases [1]. This includes conditions such as anxiety disorders [1]. This direct classification provides a defined and protected therapeutic space that is not shared by all 4-aminopiperidine analogs. A comparator compound, n-(3-fluorophenyl)-n-[(4-fluorophenyl)methyl]piperidin-4-amine, is also claimed within the same patent family, but its different substitution pattern (N,N-disubstituted with a methyl linker) will lead to a distinct pharmacological profile [1].

Neurological Disease 4-Aminoderivative Drug Development Scaffold

Optimal Use Cases for N-(4-Fluorophenyl)piperidin-4-amine in Research and Development


Development of Metabolically Stable CNS Agents

Based on its class-level advantage in metabolic stability over piperazine bioisosteres, N-(4-fluorophenyl)piperidin-4-amine is the preferred building block for designing and synthesizing new atypical dopamine transporter (DAT) inhibitors or other CNS-active compounds where improving pharmacokinetic properties is a primary objective [1]. Procurement is justified for projects requiring a piperidine amine core to replace a metabolically labile piperazine, as demonstrated in studies showing improved microsomal stability for this chemical class [1].

Safety Pharmacology and Cardiac Liability Assessment Studies

As established in the CCR2 antagonist series, compounds incorporating the 4-(4-fluorophenyl)piperidine motif are associated with poor hERG (I(Kr)) selectivity [1]. Therefore, N-(4-fluorophenyl)piperidin-4-amine is an ideal tool compound for use as a positive control or reference standard in hERG liability assessment assays. It can also serve as a starting scaffold for chemical optimization programs where mitigating this specific safety concern is the primary goal, providing a baseline for assessing the impact of structural modifications on cardiac ion channel activity [1].

Exploratory Chemistry for Neurological Disease Targets

The explicit inclusion of N-(4-fluorophenyl)piperidin-4-amine in patent EP1693061A1 for the treatment of neurological diseases provides a strong rationale for its procurement in early-stage drug discovery programs focused on neuropsychiatric and neurodegenerative conditions [1]. It serves as a protected and documented scaffold for generating novel chemical entities, allowing researchers to explore structure-activity relationships around a validated core for this therapeutic area, while operating within a defined intellectual property space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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